molecular formula C8H6BBrN2O2S B14070991 (2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid

Cat. No.: B14070991
M. Wt: 284.93 g/mol
InChI Key: AVYCCDMHZZWHEY-UHFFFAOYSA-N
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Description

(2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it suitable for Suzuki–Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

Biology and Medicine

The thiazole ring is known for its biological activity, and incorporating it into drug molecules can enhance their efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it valuable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and other biological applications . The thiazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-6-(thiazol-5-yl)pyridine): This compound lacks the boronic acid group but shares the same core structure.

    (2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)methanol: This compound has a hydroxyl group instead of a boronic acid group.

Uniqueness

The presence of the boronic acid group in (2-Bromo-6-(thiazol-5-yl)pyridin-4-yl)boronic acid makes it unique compared to similar compounds. This group allows for versatile chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . Additionally, the combination of the thiazole and pyridine rings provides a unique scaffold for developing new molecules with diverse biological activities .

Properties

Molecular Formula

C8H6BBrN2O2S

Molecular Weight

284.93 g/mol

IUPAC Name

[2-bromo-6-(1,3-thiazol-5-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-11-4-15-7/h1-4,13-14H

InChI Key

AVYCCDMHZZWHEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2=CN=CS2)(O)O

Origin of Product

United States

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